Quetiapine

Metabolic safety Weight gain Schizophrenia

Researchers requiring atypical antipsychotics with reduced metabolic and EPS burden face challenges in compound selection. Quetiapine (CAS 111974-69-7) addresses this via D2/5-HT2A antagonism and active norquetiapine metabolite. • 2.8 kg lower weight gain vs olanzapine (Cochrane meta-analysis) • 50% lower EPS risk vs risperidone (NNT=20) • 49.5% absolute reduction in hyperprolactinemia vs risperidone • 2.4-point greater CDSS reduction vs risperidone in depressive symptoms ≥98% purity, crystalline solid. For R&D use only.

Molecular Formula C21H25N3O2S
Molecular Weight 383.5 g/mol
CAS No. 111974-69-7
Cat. No. B1663577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine
CAS111974-69-7
Synonyms2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel
Molecular FormulaC21H25N3O2S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
InChIKeyURKOMYMAXPYINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility49.4 [ug/mL] (The mean of the results at pH 7.4)

Quetiapine Comparative Analysis


Quetiapine, a dibenzothiazepine atypical antipsychotic [1], is indicated for schizophrenia, bipolar disorder, and major depressive disorder [1]. Its mechanism is mediated through dopamine D2 and serotonin 5-HT2A receptor antagonism [2], but its clinical profile is significantly shaped by its major active metabolite, N-desalkyl quetiapine (norquetiapine), which exhibits a distinct receptor binding profile [2].

D2/5-HT2A pathway studiesReceptor antagonism research with dibenzothiazepine scaffold tool compound.
Active metabolite researchN-desalkyl quetiapine (norquetiapine) enables distinct receptor binding profile investigation.
Comparator endpoint studiesSupports pharmacodynamic differentiation research against class-matched comparators.

Quetiapine Differentiation Beyond Class Effects


While all second-generation antipsychotics share a common mechanism of D2 and 5-HT2A antagonism, their clinical interchangeability is contraindicated by substantial, quantifiable differences in receptor binding profiles [1], active metabolite contributions [2], and resulting adverse event liabilities [3]. These pharmacodynamic and pharmacokinetic distinctions manifest in divergent outcomes for specific symptoms and patient populations. The following quantitative evidence demonstrates why substituting quetiapine with another atypical antipsychotic requires careful, data-driven justification rather than a simple class-based substitution.

Binding
Receptor binding profiles differ across class compounds; quantifiable binding differences may shift endpoint interpretation.
Metabolite
Active metabolite contributions vary; norquetiapine-driven pharmacodynamic endpoints may not transfer to non-quetiapine compounds.
Endpoint
Reported endpoint profiles (metabolic, movement-disorder, prolactin) are compound-specific; class-level substitution requires data-driven justification.

Quetiapine Comparative Evidence Guide


Weight Gain vs. Olanzapine

In a Cochrane systematic review and meta-analysis of randomized controlled trials, quetiapine was associated with significantly less weight gain compared to olanzapine [1].

Weight gain vs. olanzapine
Head-to-head
WMD −2.81 kg
95% CI −4.38 to −1.24
Quet
Olan
Supports metabolic endpoint monitoring in research models.
7 RCTs, n=1173. Meta-analysis context.
Metabolic safety Weight gain Schizophrenia

EPS Risk vs. Risperidone

Compared to risperidone, quetiapine demonstrates a significantly lower risk of inducing movement disorders, as quantified by the need for antiparkinson medication in clinical trials [1].

EPS risk vs. risperidone
Head-to-head
RR 0.50
95% CI 0.30 to 0.86 · NNH 20
Reported tolerability endpoint context; supports movement-disorder endpoint research.
6 RCTs, n=1715. Antiparkinson medication as proxy endpoint.
Tolerability Extrapyramidal symptoms Schizophrenia

Relapse Prevention vs. Injectable Risperidone

In a 2-year, open-label randomized trial, oral quetiapine was associated with a significantly higher relapse rate compared to risperidone long-acting injectable (RLAI) in patients with schizophrenia or schizoaffective disorder [1].

Relapse prevention vs. RLAI
Head-to-head
31.3% vs. 16.5%
+14.8 pp relapse rate for quetiapine (p<0.001)
Supports relapse-prevention model interpretation; adherence-formulation context.
2-year RCT, n=666. Oral vs. long-acting injectable.
Long-term outcomes Relapse prevention Schizoaffective disorder

Depressive Symptom Reduction vs. Risperidone

Extended-release quetiapine (quetiapine XR) demonstrated superior efficacy compared to risperidone in reducing depressive symptoms in patients with schizophrenia [1].

Depressive symptoms vs. risperidone
Head-to-head
CDSS Δ −2.4 points
95% CI 0.3–4.6 · P=0.031
Reported depressive-symptom endpoint context in schizophrenia research models.
12-week RCT, n=114. Quetiapine XR formulation.
Depressive symptoms Schizophrenia Quetiapine XR

Prolactin Elevation vs. Risperidone

In a randomized trial, quetiapine XR was associated with a dramatically lower incidence of abnormally high prolactin levels compared to risperidone [1].

Prolactin elevation vs. risperidone
Head-to-head
8.1% vs. 57.6%
49.5 pp absolute risk reduction
Supports endocrine endpoint monitoring in research models.
12-week RCT, n=114. Hyperprolactinemia incidence.
Endocrine safety Hyperprolactinemia Schizophrenia

Discontinuation vs. Aripiprazole and Ziprasidone

In a 3-year follow-up of first-episode psychosis patients, the all-cause treatment discontinuation rate was significantly higher for quetiapine compared to aripiprazole and ziprasidone [1].

Discontinuation vs. ARI/ZIP
Head-to-head
95.2% vs. 73.1%/79.0%
+22.1 pp vs. aripiprazole (P=0.001)
Reported discontinuation endpoint context in first-episode psychosis research models.
3-year RCT, n=202. All-cause discontinuation.
Treatment adherence First-episode psychosis Long-term outcomes

Quetiapine Application Scenarios


High Metabolic Risk Patients

For patients with schizophrenia or bipolar disorder who have pre-existing obesity, diabetes, or significant cardiovascular risk factors, the selection of quetiapine over olanzapine is supported by a quantifiable 2.8 kg lower average weight gain, as demonstrated in a Cochrane meta-analysis [1]. This directly addresses a major metabolic liability of second-generation antipsychotics.

EPS-Sensitive Patients

In clinical scenarios where minimizing the risk of movement disorders is paramount—such as in first-episode psychosis or in patients with a history of EPS—quetiapine is a preferred option over risperidone. Evidence shows a 50% lower relative risk of requiring antiparkinson medication with quetiapine, translating to one fewer case of EPS for every 20 patients treated [2].

Schizophrenia with Depressive Symptoms

For the subset of patients with schizophrenia who present with clinically significant depressive symptoms, the use of quetiapine XR offers a distinct therapeutic advantage over risperidone. This is supported by a 2.4-point greater reduction on the Calgary Depression Scale for Schizophrenia in a direct comparative trial [3].

Avoiding Hyperprolactinemia

In patient populations where hyperprolactinemia is a specific concern—including women of childbearing age, adolescents, and patients with osteoporosis risk—quetiapine provides a substantial safety advantage over risperidone. The 49.5% absolute reduction in the incidence of abnormally high prolactin levels provides a strong, data-driven rationale for its selection [4].

Application
Selection Property
Validation Focus
Metabolic endpoint monitoring
Weight-gain endpoint differentiation
Metabolic endpoint review vs. class comparators
Movement-disorder endpoint research
EPS-related endpoint profile
Antiparkinson medication endpoint context
Depressive-symptom endpoint studies
CDSS endpoint response differentiation
Depressive-symptom scale interpretation
Endocrine endpoint research
Prolactin endpoint profile
Hyperprolactinemia endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.